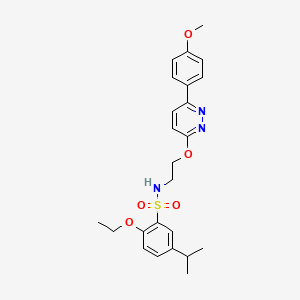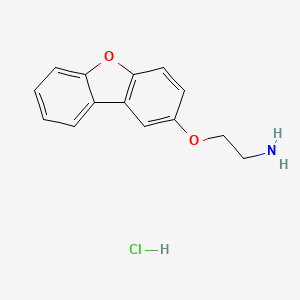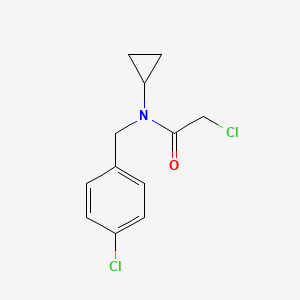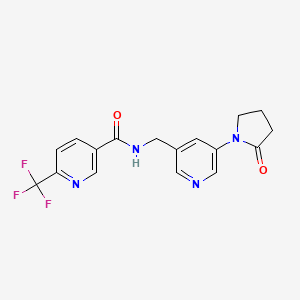
8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline often involves complex organic reactions. For instance, a procedure based on a directed ortho-lithiation reaction has been described for the synthesis of 8-fluoro-3,4-dihydroisoquinoline, a similar compound. This method allowed for various transformations, including fluorine–amine exchange to afford corresponding amino derivatives suitable for further chemical modifications (Hargitai et al., 2018).
Molecular Structure Analysis
Studies on related compounds, such as 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives, provide insights into the molecular structure and how it affects chemical properties. The molecular structure of these compounds was determined using single-crystal X-ray diffraction analyses, revealing the impact of steric configuration on their fluorescent properties (Yuting Chen et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline-related compounds are diverse. For example, a cascade approach developed for 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines involves a silver-catalyzed intramolecular aminofluorination of alkyne, showcasing the compound's reactivity and potential for generating fluorinated isoquinolines (Liu et al., 2013).
Physical Properties Analysis
The physical properties of compounds similar to 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline can be inferred from studies on tetrafluoro-6-methoxy-5,8-dihydroquinoline, which has a planar 1,4-cyclohexadiene ring indicating its stability and potential electronic properties (Katsuya Kato et al., 1996).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are crucial for understanding the behavior of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline in different environments. Research on related compounds demonstrates a variety of chemical behaviors, including selective C-H fluorination and reactions with nucleophilic and electrophilic reagents, highlighting the compound's versatility in chemical synthesis (Zhang et al., 2018).
科学的研究の応用
Insights of 8-Hydroxyquinolines in Medicinal Chemistry
8-Hydroxyquinoline (8-HQ) derivatives, including compounds structurally related to 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline, have been extensively studied for their significant biological activities. These activities span across anti-cancer, HIV, neurodegenerative disorders, and more, due to their metal chelation properties. The synthetic modification of 8-hydroxyquinoline aims at developing target-based broad spectrum drug molecules for treating several life-threatening diseases. This research highlights the medicinal chemists' interest in 8-hydroxyquinoline derivatives for novel and pharmacologically potent agents for various therapeutic targets (Gupta, Luxami, & Paul, 2021).
Tetrahydroisoquinolines in Therapeutics
The therapeutic applications of 1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives, closely related to the compound of interest, have been patented for various activities including cancer, malaria, central nervous system (CNS) disorders, and cardiovascular diseases. This review underscores the THIQ derivatives synthesized for their therapeutic activities, showcasing their potential in drug discovery, especially for cancer and CNS disorders. It also points towards their promise as novel drug candidates with unique mechanisms of action for infectious diseases and other therapeutic activities (Singh & Shah, 2017).
Analytical Methods and Antioxidant Activity
Research into analytical methods for determining antioxidant activity also pertains to the broader category of compounds including 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline. The studies focus on the development and application of assays to assess the antioxidant capacity of complex samples, potentially including derivatives of the compound . These methodologies are crucial for evaluating the antioxidant potential of new compounds in various applications, from food engineering to pharmaceuticals (Munteanu & Apetrei, 2021).
Safety and Hazards
Safety data sheets provide information about the safety and hazards of a substance. For example, “3-(Difluoromethoxy)aniline” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
将来の方向性
The field of difluoromethylation has seen recent advances and is a topic of ongoing research . The development of new methods for difluoromethylation and the invention of multiple difluoromethylation reagents have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
作用機序
Target of Action
It’s worth noting that similar compounds, such as zolbetuximab, target the cldn182 protein
Mode of Action
Related compounds, such as certain 8-difluoromethoxy-4-quinolone derivatives, have been found to inhibit the replication of the feline immunodeficiency virus (fiv) in cell lines . Another study suggests that sulfonamide derivatives conjugated with acetamide fragments exhibit antimicrobial and anticancer activities by inhibiting dihydrofolate reductase (DHFR) . These findings may provide some insights into the potential mode of action of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline.
Biochemical Pathways
It’s known that metabolite sensing mechanisms of major nutrients and their derivatives can be affected in the development of various cancers
Pharmacokinetics
The elimination half-life was 7 to 8 hours, independently of the doses . This information might provide some insights into the potential pharmacokinetic properties of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline.
Result of Action
Related compounds have shown inhibitory effects on virus replication and antimicrobial and anticancer activities . These findings may provide some insights into the potential effects of this compound.
特性
IUPAC Name |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5,10,13H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNVCPDINIURFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)OC(F)F)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2489463.png)
![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489464.png)



![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)





![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)
![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2489485.png)
